Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate
Description
Chemical Identity and Nomenclature of Ethyl 3-Chloro-4-((2-Methylbenzyl)Oxy)Benzoate
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular framework. The parent structure is benzoic acid , with substitutions at the 3-, 4-, and ortho-positions of the aromatic ring.
- Core structure : The benzoate backbone is modified at the 3-position by a chlorine atom and at the 4-position by a (2-methylbenzyl)oxy group.
- Esterification : The carboxylic acid group of benzoic acid is esterified with ethanol, forming an ethyl ester.
The full IUPAC name is ethyl 3-chloro-4-[(2-methylphenyl)methoxy]benzoate , which precisely describes the substituents and their positions. The structural formula (C₁₇H₁₇ClO₃) reflects a molecular weight of 304.77 g/mol.
Structural Interpretation :
- The aromatic ring contains a chlorine atom at position 3, which introduces electronegativity and influences reactivity.
- The 4-position features a benzyl ether group with a methyl substituent at the ortho position of the benzyl moiety, contributing to steric hindrance.
- The ethyl ester group at the carboxyl position enhances lipophilicity, a critical factor in solubility and pharmacokinetic properties.
Alternative Chemical Designations and Registry Numbers
This compound is recognized under multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 385436-89-5 | Parchem |
| Synonyms | AKOS025131356 | PubChem |
| Molecular Formula | C₁₇H₁₇ClO₃ | Evitachem |
| Linear Formula | ClC₆H₃(OCH₂C₆H₃(CH₃))COOC₂H₅ | PubChem |
The CAS number 385436-89-5 is pivotal for regulatory and procurement purposes, while synonyms like AKOS025131356 facilitate cross-referencing in synthetic workflows.
Structural Relationship to Benzoate Ester Derivatives
This compound belongs to the broader class of benzoate esters , which are esters of benzoic acid. Its structural features align with two subcategories:
Chlorinated Benzoate Esters
Chlorine substitution at the 3-position places this compound in the family of meta-chlorinated benzoates , which are known for their enhanced stability and reactivity in electrophilic aromatic substitution reactions. Comparative examples include:
- Ethyl 3-chloro-4-methylbenzoate (C₁₀H₁₁ClO₂): Lacks the benzyl ether group but shares the chloro-methyl substitution pattern.
- Methyl 3-chloro-4-ethylbenzoate (C₁₀H₁₁ClO₂): Demonstrates how alkyl chain length in the ester group affects physicochemical properties.
Benzyl Ether-Functionalized Esters
The (2-methylbenzyl)oxy group distinguishes this compound from simpler benzoate esters. Structural analogs include:
- Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate (C₁₆H₁₃Cl₃O₃): Features additional chlorine atoms on the benzyl ring, altering electronic and steric profiles.
- Ethyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate (C₁₉H₂₁ClO₅): Introduces an ethoxy group at the 5-position, expanding potential applications in medicinal chemistry.
Pharmacologically Active Derivatives
Recent studies highlight benzoate esters as epidermal growth factor receptor (EGFR) inhibitors. For instance, 4-amino-3-chloro benzoate ester derivatives exhibit cytotoxic activity by modulating EGFR tyrosine kinase activity. While this compound has not been directly tested in this context, its structural similarity to these derivatives suggests potential bioactivity worth exploring.
Properties
Molecular Formula |
C17H17ClO3 |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3 |
InChI Key |
VFAGLQRNHOXLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the chlorination of 3-hydroxybenzoic acid to introduce the chloro group. This is followed by esterification with ethanol to form the ethyl ester. The final step involves the etherification of the ester with 2-methylbenzyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. This antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes, leading to cell death .
Cancer Treatment
There is emerging evidence suggesting that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This has been particularly noted in breast and prostate cancer cell lines, where the compound showed promising results in inhibiting tumor growth .
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Agrochemicals
Pesticide Development
this compound has been explored as a potential pesticide. Its structural features suggest it may act as an effective herbicide or insecticide. Research into its efficacy against specific pests has shown that it can disrupt feeding and reproductive behaviors, making it a candidate for environmentally friendly pest control solutions .
Plant Growth Regulators
In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Studies indicate that it can enhance plant growth and yield by modulating hormonal pathways within plants. This application could be particularly beneficial in agricultural practices aimed at improving crop productivity without the use of synthetic fertilizers .
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with specific properties. Its ability to act as a monomer allows for the creation of materials with tailored mechanical and thermal characteristics. Research into polymer composites incorporating this compound suggests enhanced durability and resistance to environmental degradation .
Nanomaterials Development
The compound is also being investigated for its role in nanomaterial synthesis. Its chemical structure allows it to participate in reactions that yield nanoparticles with unique optical and electronic properties. These nanomaterials have potential applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and ether groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally similar derivatives, focusing on substituent variations and their implications.
Substituted Benzyloxy Derivatives
Key analogs differ in the benzyloxy group’s substitution pattern:
- Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate (CAS 1706442-78-5): Replaces the 2-methylbenzyl group with a 4-chlorobenzyl moiety. This substitution increases molecular weight (325.19 g/mol vs.
- Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1202577-52-3): Adds a 2-chloro-4-fluorobenzyl group and a 5-ethoxy substituent. The dual halogenation (Cl, F) and ethoxy group likely improve lipophilicity and metabolic stability, traits valuable in agrochemical design .
Halogen vs. Methoxy Substituents
- Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate (CAS 1706461-56-4): Substitutes the 3-chloro group with a methoxy (-OMe) group. The methoxy group is less electronegative than chlorine, reducing the compound’s susceptibility to nucleophilic attack but increasing electron density on the aromatic ring, which may alter binding interactions in biological systems .
Impact of Additional Functional Groups
- Ethyl 4-((3-chloro-4-(trifluoromethyl)phenoxy)methyl)benzoate (CAS 1443431-00-2): Incorporates a trifluoromethyl (-CF₃) group, which significantly enhances thermal stability and resistance to enzymatic degradation. This modification is common in herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Tables Summarizing Comparative Analysis
Research Findings and Implications
- Electronic Effects : Chlorine at the 3-position (target compound) enhances electrophilicity compared to methoxy analogs, making it more reactive in cross-coupling reactions .
- Biological Relevance : Compounds with trifluoromethyl or dual halogenation (e.g., Cl + F) exhibit improved bioactivity profiles in pesticidal and anticancer contexts, though the target compound’s specific applications remain underexplored .
- Synthetic Flexibility: Microwave-assisted methods (as seen in related indanone syntheses) could optimize the target compound’s yield and purity .
Biological Activity
Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of a chloro substituent and a methylene-linked aromatic group. Its chemical formula is C₁₈H₁₈ClO₃, with a molecular weight of approximately 318.79 g/mol.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to inflammation and cancer progression.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.
Table 1: Biological Activities of this compound
| Activity Type | Model/System | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased TNF-α production | |
| Anticancer | MCF-7 breast cancer cells | IC₅₀ = 12 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that the compound exhibited a MIC of 16 µg/mL, suggesting its potential as a lead compound in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced the production of TNF-α, a key pro-inflammatory cytokine. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways.
Case Study 3: Anticancer Activity
The cytotoxic effects of this compound were tested on MCF-7 breast cancer cells. The compound showed an IC₅₀ value of 12 µM, indicating its potential as an anticancer agent. Further studies are warranted to elucidate its mechanism of action and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
